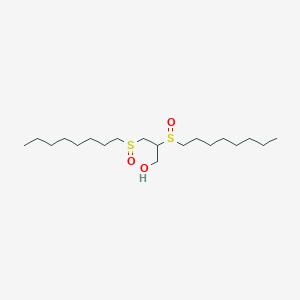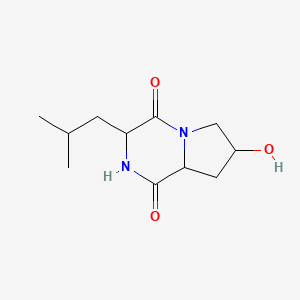
Cyclo(Hpro-Leu)
Descripción general
Descripción
Cyclo(Hpro-Leu) is a natural product found in Streptomyces nigra, Streptomyces gougerotii, and other organisms with data available.
Aplicaciones Científicas De Investigación
Central Nervous System Penetration
Cyclo(Leu-Gly), a molecule similar to Cyclo(Hpro-Leu), is noted for its ability to penetrate the central nervous system. It has shown resistance to enzymatic degradation and, when administered intravenously, can easily enter the cerebrospinal fluid. This property suggests its potential application in delivering therapeutic agents to the brain (Hoffman, Walter, & Bulat, 1977).
Antimicrobial Applications
Cyclodipeptides (CDPs) like Cyclo(Leu-Phe) have been studied for their ability to form supramolecular polymers and create antimicrobial gels. These gels have potential applications in antimicrobial coatings, particularly in combating antimicrobial resistance (AMR). The study of these CDPs includes their cytocompatibility and mild antimicrobial activity, indicating their relevance in medical applications (Rosetti et al., 2022).
Nematicidal Activity
Cyclo(l-Pro–l-Leu) has been isolated from Pseudomonas putida and shown to possess nematicidal properties, making it a candidate for biological control of nematodes like Meloidogyne incognita. This application is significant in agriculture, providing a biological alternative to chemical pesticides (Zhai et al., 2019).
Antifungal Properties
Cyclo(l-Pro-d-Leu) produced by Bacillus cereus subsp. thuringiensis has shown effectiveness against mold spoilage in cereals. This compound's antifungal activity makes it a potential biopreservative, useful in preventing fungal growth and mycotoxin formation in food and feed (Kumar, Mohandas, & Nambisan, 2013).
Bioactivity in Cancer Cells
A study on cyclic dipeptides from a marine-derived fungus included compounds like cyclo(l-Val-l-Pro) and cyclo(l-Leu-l-Pro). These compounds have been evaluated for their inhibitory effects on human cancer cell lines, showing selective activity against certain cancer cells (Wang, Cui, & Li, 2016).
Potential in Drug Delivery
Research on cyclic peptide diastereomers based on the sequence cyclo[Leu-Leu-Leu-Leu-Pro-Tyr] demonstrated varying membrane diffusion rates, indicating the potential of cyclic peptides like Cyclo(Hpro-Leu) in drug delivery systems. The study highlighted the importance of conformation on passive membrane diffusion rates (Rezai et al., 2006).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Cyclo(Hpro-Leu) is a natural product used for research related to life sciences . .
Mode of Action
It is known that the stereochemistry of cyclic dipeptides like cyclo(hpro-leu) plays a key role in their biological activity . Each of these dipeptides has four possible stereoisomers due to the presence of two chirality centers . The unique spatial orientations of these stereoisomers could result in distinct biological effects .
Biochemical Pathways
Cyclo(Hpro-Leu) is part of the 2,5-diketopiperazines (DKPs) family, which are cyclic dipeptides found ubiquitously in nature . These compounds are frequently detected in many microbial cultures . .
Pharmacokinetics
It is known that the cyclic structure of peptides like cyclo(hpro-leu) can enhance their biological activity compared to their linear counterparts .
Result of Action
Cyclic peptides similar to cyclo(hpro-leu) have been found to exert cytotoxic and cytostatic effects in melanoma cells .
Action Environment
The action environment of Cyclo(Hpro-Leu) is likely to be influenced by various factors. For instance, the formation of cyclic dipeptides like Cyclo(Hpro-Leu) can be influenced by reaction conditions such as heating time, heating temperature, and pH, as well as the amino acid sequence of the linear peptides .
Propiedades
IUPAC Name |
7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


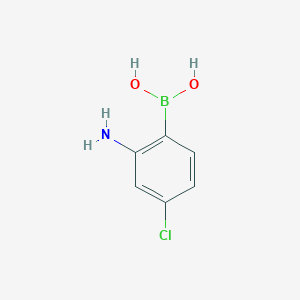
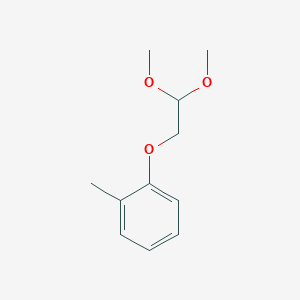




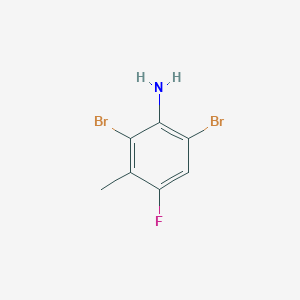
![2-(dimethylamino)-3-(4-methylphenyl)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B3033214.png)

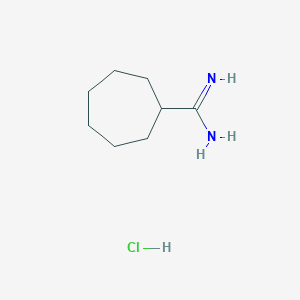
![2-[(4-Aminophenyl)thio]acetamide](/img/structure/B3033218.png)
![4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-3a,4,7,7a-tetrahydro-](/img/structure/B3033221.png)
![6'-Aminospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B3033222.png)
